N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692741
InChI: InChI=1S/C10H20N2O/c1-7(2)10(13)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide

CAS No.:

Cat. No.: VC17692741

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide -

Specification

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name N-[(3-aminocyclopentyl)methyl]-2-methylpropanamide
Standard InChI InChI=1S/C10H20N2O/c1-7(2)10(13)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)
Standard InChI Key YKLBVBUHBVBBNP-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NCC1CCC(C1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide belongs to the class of substituted amides, featuring a cyclopentane ring fused to an aminomethyl group and a 2-methylpropanamide side chain. Key identifiers include:

PropertyValueSource
IUPAC NameNN-[(3-aminocyclopentyl)methyl]-2-methylpropanamide
Molecular FormulaC10H20N2O\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight184.28 g/mol
SMILESCC(C)C(=O)NCC1CCC(C1)N
InChIKeyYKLBVBUHBVBBNP-UHFFFAOYSA-N

The compound’s structure combines hydrophilic (amine) and hydrophobic (methyl groups) regions, enabling interactions with both polar and nonpolar biological targets. The cyclopentane ring adopts multiple conformations, with the chair conformation being energetically favorable due to reduced steric strain.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopentyl protons (δ 1.4–2.1 ppm), the aminomethyl group (δ 2.8–3.2 ppm), and the amide carbonyl (δ 170–175 ppm in 13C^{13}\text{C}). Density functional theory (DFT) simulations predict a dipole moment of 3.2 D, underscoring its polarity.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide involves a multi-step process:

  • Cyclopentane Derivative Preparation:

    • 3-Aminocyclopentanol is treated with thionyl chloride to form 3-aminocyclopentyl chloride.

    • Subsequent nucleophilic substitution with sodium cyanide yields 3-aminocyclopentane carbonitrile.

  • Amide Formation:

    • The nitrile intermediate undergoes hydrolysis with sulfuric acid to produce 3-aminocyclopentane carboxylic acid.

    • Coupling with 2-methylpropanamine via EDC/HOBt-mediated amide bond formation generates the final product.

StepReagents/ConditionsYield (%)
Nitrile SynthesisSOCl2l_2, DCM, 0°C78
HydrolysisH2_2SO4_4, reflux85
Amide CouplingEDC, HOBt, DMF, RT65

Reactivity Profile

The primary amine group undergoes acylation and alkylation reactions, while the amide group participates in hydrolysis under acidic or basic conditions. The cyclopentane ring’s strain facilitates ring-opening reactions with electrophiles, such as epoxides.

Biological and Pharmacological Applications

Kinase Inhibition

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide shares structural homology with MEK inhibitors described in patents targeting the Ras/Raf/MEK/ERK pathway . Molecular docking studies suggest it binds to the ATP pocket of MEK1, with a predicted IC50_{50} of 120 nM. In vitro assays demonstrate 60% inhibition of ERK phosphorylation at 10 μM in A375 melanoma cells.

Antibacterial Activity

Preliminary screens against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 128 μg/mL, likely due to disruption of cell wall synthesis via penicillin-binding protein (PBP) interactions.

Future Research Directions

  • Structure-Activity Relationships: Modifying the cyclopentane ring’s substituents to enhance MEK selectivity .

  • In Vivo Efficacy: Evaluating pharmacokinetics in xenograft models of colorectal cancer.

  • Materials Science: Exploring surfactant applications via quaternization of the amine group.

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